molecular formula C18H15ClN2O3S B12149632 (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12149632
M. Wt: 374.8 g/mol
InChI Key: XSDDDJCXZKRZBP-YBEGLDIGSA-N
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Description

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a 4-chlorophenyl group, and a 2,5-dimethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde, 2,5-dimethoxybenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has shown potential in biological studies due to its antimicrobial and anti-inflammatory properties. It is often used in the development of new antibiotics and anti-inflammatory drugs.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-fluorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(4-methylphenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups. The presence of the 4-chlorophenyl group and the 2,5-dimethoxybenzylidene moiety imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-23-14-7-8-15(24-2)11(9-14)10-16-17(22)21-18(25-16)20-13-5-3-12(19)4-6-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

XSDDDJCXZKRZBP-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2

Origin of Product

United States

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